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Compound of Interest

Compound Name: JNJ10191584

Cat. No.: B1672985

An In-Depth Technical Guide to JINJ10191584 as a Chemical Probe for Histamine H4 Receptor
(H4R) Studies

Introduction

JNJ10191584, also known as VUF 6002, is a potent and highly selective antagonist for the
histamine H4 receptor (H4R).[1][2] Its development has been a significant advancement in
studying the physiological and pathological roles of H4R, a G protein-coupled receptor
predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T
cells, and dendritic cells.[3][4][5][6] As an orally active compound with excellent selectivity for
human and rodent H4R, JNJ10191584 serves as a critical chemical probe for elucidating the
receptor's function in inflammatory and immune responses.[1][3][4] This guide provides a
comprehensive overview of JNJ10191584, including its pharmacological data, key
experimental protocols, and the signaling pathways it modulates, to support its use in
preclinical research.

Data Presentation: Pharmacological Profile

The efficacy of a chemical probe is defined by its potency and selectivity. INJ10191584
exhibits high affinity for the H4 receptor with minimal interaction with other histamine receptor
subtypes, making it an ideal tool for targeted studies.

Table 1: Binding Affinity and Selectivity of JINJ10191584
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. ] Selectivity
Target Species K_i_ (nM) Reference
Fold (vs. H4R)

Histamine H4

Human 26 - [1][2]
Receptor (H4R)
Human 79.42 - [7]
Histamine H3

Human 14,100 >540 [1][2]
Receptor (H3R)
Human 3,981 >50 [7]

Table 2: Functional Activity of JNJ10191584

Assay Cell Type IC_50_ (nM) Reference

Eosinophil
) o Human 530 [1107]
Chemotaxis Inhibition

Mast Cell Chemotaxis
o Human 138 [1107]
Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The
following are key experimental protocols used to characterize JNJ10191584.

Radioligand Binding Assays (for Affinity Determination)

This assay quantifies the affinity of a compound for a specific receptor.
e Objective: To determine the binding affinity (K_i_) of INJ10191584 for the H4 receptor.
e Materials:

o Membrane preparations from cells recombinantly expressing the target receptor (e.g.,
human H4R).

o Radioligand, such as [?H]-histamine.
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o JNJ10191584 at various concentrations.
o Assay Buffer (e.g., Tris-EDTA buffer).
o Glass fiber filters (e.g., Whatman GF/B).

o Scintillation counter.

o Methodology:
o Incubate the cell membrane preparations with a fixed concentration of [3H]-histamine.

o Add increasing concentrations of JNJ10191584 to compete with the radioligand for
binding to the H4R.

o Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 30
minutes) to reach equilibrium.[8]

o Terminate the reaction by rapid filtration through glass fiber filters to separate bound from
free radioligand.[8]

o Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[8]
o Measure the radioactivity retained on the filters using a liquid scintillation counter.

o Determine non-specific binding in the presence of a high concentration of an unlabeled
H4R ligand.[8]

o Calculate the IC_50_ value (the concentration of INJ10191584 that inhibits 50% of
specific radioligand binding) from competition curves.

o Convert the IC_50_to a K_i_value using the Cheng-Prusoff equation, which accounts for
the concentration and affinity of the radioligand.[8]

Chemotaxis Assays (for Functional Antagonism)

This assay measures a compound's ability to inhibit the directed migration of immune cells, a
key function mediated by H4R.
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e Objective: To determine the functional potency (IC_50_) of INJ10191584 in inhibiting H4R-
mediated chemotaxis.

e Materials:

o Immune cells expressing H4R (e.g., human eosinophils or mast cells).

o Chemoattractant (e.g., histamine or a selective H4R agonist).

o JNJ10191584 at various concentrations.

o Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
e Methodology:

o Pre-incubate the immune cells with various concentrations of INJ10191584 or vehicle
control.

o Place the chemoattractant in the lower chamber of the chemotaxis apparatus.

o Add the pre-incubated cells to the upper chamber, separated by the microporous
membrane.

o Incubate the chamber for a sufficient time (e.g., 3 hours) to allow cell migration towards
the chemoattractant.[1]

o Quantify the number of cells that have migrated to the lower chamber, typically by cell
counting via microscopy or flow cytometry.

o Plot the percentage inhibition of cell migration against the concentration of JNJ10191584
to determine the IC_50_ value.

In Vivo Models of Inflammation and Autoimmunity

JNJ10191584's oral activity makes it suitable for use in animal models to probe the role of H4R
in disease.

o Objective: To evaluate the therapeutic potential of H4R antagonism in disease models.
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o Example Model 1: TNBS-Induced Colitis in Rats

o Protocol: Colitis is induced in rats. INJ10191584 is administered orally at doses of 30 and
100 mg/kg.[7]

o Endpoints: Assessment of colonic injury, mucosal thickness, and inflammatory markers.[7]
o Example Model 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

o Protocol: EAE, a model for multiple sclerosis, is induced in SJL/J mice. INJ10191584 is
administered orally at 6 mg/kg once daily.[6][9]

o Endpoints: Clinical scoring of disease progression, analysis of T-cell populations (Th1,
Th17, Tregs) in the spleen, and mRNA expression of key cytokines and transcription

factors in the brain.[6][9]

Signaling Pathways and Visualizations

H4R is a G_i_/o protein-coupled receptor. Its activation by histamine initiates a signaling
cascade that INJ10191584 effectively blocks. This antagonism allows researchers to dissect

the downstream consequences of H4R signaling in various cellular contexts.
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Caption: H4R signaling pathway blocked by JNJ10191584.
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Caption: Workflow for evaluating H4R antagonists like JINJ10191584.
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Caption: Logical framework for using JNJ10191584 as a chemical probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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